![molecular formula C17H18O9 B1249187 Isopsoralenoside CAS No. 905954-18-9](/img/structure/B1249187.png)
Isopsoralenoside
Overview
Description
Isopsoralenoside, alongside psoralenoside, is a benzofuran glycoside identified in the fruits of Psoralea corylifolia, a plant known for its medicinal properties. The structural elucidation of isopsoralenoside was achieved through detailed spectral analyses, including extensive two-dimensional (2D) NMR spectra, highlighting its significance in phytochemical research (Qiao et al., 2006).
Synthesis Analysis
The first total synthesis of isopsoralenoside was accomplished through a process involving glycosylation and irradiation promoted by ultraviolet light, yielding the compound in 17% over 7 steps. This synthetic approach not only provided a method to produce trans- and cis-isopsoralenoside but also allowed for further bioassays due to the sufficient quantity of synthesized compound (Wu et al., 2022).
Molecular Structure Analysis
The identification of isopsoralenoside's molecular structure was achieved through comprehensive spectral analysis methods. These methods facilitated the determination of its complex structure, thereby contributing to our understanding of its chemical composition and potential biological activities.
Chemical Reactions and Properties
Isopsoralenoside's chemical reactions, particularly its biotransformation, have been studied to understand its interaction with human intestinal bacteria flora. It was found that isopsoralenoside undergoes biotransformation, leading to the formation of isopsoralen and a minor product, 5,6-furano-hydrocoumaric acid. This transformation is crucial for its bioavailability and pharmacological effects upon oral administration (Yang et al., 2022).
Physical Properties Analysis
Isopsoralenoside, like its counterpart psoralen, has been extracted and purified using various techniques, including supercritical fluid extraction and high-speed counter-current chromatography. These studies have not only optimized the extraction conditions but also contributed to the purity assessment of isopsoralenoside, highlighting its physical properties and extraction efficiency (Wang et al., 2004).
Chemical Properties Analysis
The chemical properties of isopsoralenoside, particularly its interaction with DNA, have been a subject of interest. Studies on psoralen derivatives have provided insights into the photoreactivity of these compounds with nucleic acids, which can be extrapolated to understand isopsoralenoside's chemical behavior. Such interactions are pivotal in exploring its therapeutic potentials and mechanisms of action (Kanne et al., 1984).
Scientific Research Applications
Pharmacokinetics and Biotransformation
Isopsoralenoside, along with other compounds like psoralen and isopsoralen, has been studied for its pharmacokinetic properties and biotransformation. Wang et al. (2014) developed a UPLC-MS/MS method to investigate the pharmacokinetics of these compounds and found that intestinal bacteria play a crucial role in their metabolism, affecting their pharmacological effects when orally administered (Wang et al., 2014). Another study by Yang et al. (2022) focused on the biotransformation of isopsoralenoside with human intestinal bacteria flora, demonstrating significant metabolic changes (Yang et al., 2022).
Therapeutic Applications
Isopsoralenoside has been explored for its therapeutic potential in various conditions:
- Neuroprotection : Li et al. (2017) investigated the estrogen-like neuroprotective effects of isopsoralen, a compound related to isopsoralenoside, in spinal cord injury. This study highlighted the activation of the ERα receptor and the PI3K/AKT pathway, suggesting a potential therapeutic application in neurodegenerative diseases (Li et al., 2017).
- Osteoporosis Treatment : Research by Wang et al. (2017) revealed that isopsoralen regulates the PPAR‑γ/WNT pathway, inhibiting oxidative stress and potentially treating postmenopausal osteoporosis (Wang et al., 2017).
- Rheumatoid Arthritis : Han et al. (2021) showed that isopsoralen ameliorates rheumatoid arthritis by targeting macrophage migration inhibitory factor (MIF), demonstrating its anti-inflammatory and antiarthritic effects (Han et al., 2021).
Safety and Toxicity Studies
Several studies have investigated the safety profile and potential toxicities associated with isopsoralen and isopsoralenoside. Yu et al. (2019) conducted a study on the long-term exposure of psoralen and isopsoralen, revealing significant changes in serum metabolites and indicating potential hepatotoxicity (Yu et al., 2019). Another study by Zhang et al. (2019) explored the hepatotoxicity of isopsoralen in zebrafish larvae, shedding light on its effects on hepatic antioxidant capacity and hepatobiliary transporter function (Zhang et al., 2019).
Safety And Hazards
Future Directions
Isopsoralenoside has been identified as a kind of phytoestrogen and has been proven to be effective for the treatment of osteoporosis. Future research could focus on further elucidating the molecular mechanism of Isopsoralenoside in osteoporosis and its potential as a new drug for the treatment of osteoporosis .
properties
IUPAC Name |
(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O9/c18-7-11-13(21)14(22)15(23)17(25-11)26-16-8(2-4-12(19)20)1-3-10-9(16)5-6-24-10/h1-6,11,13-15,17-18,21-23H,7H2,(H,19,20)/b4-2-/t11-,13-,14+,15-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMYXILYLXYDFE-MIVOEOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CO2)C(=C1/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopsoralenoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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